molecular formula C11H14BBrClNO2 B6260460 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2223049-72-5

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6260460
CAS No.: 2223049-72-5
M. Wt: 318.4
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Description

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of both bromine and chlorine atoms on the pyridine ring, along with the boronic ester group, makes it a versatile intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides additional reactivity and selectivity in cross-coupling reactions. The boronic ester group further enhances its utility as a versatile intermediate in organic synthesis.

Properties

CAS No.

2223049-72-5

Molecular Formula

C11H14BBrClNO2

Molecular Weight

318.4

Purity

91

Origin of Product

United States

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